Cas no 1445856-03-0 (1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone)

1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone is a heterocyclic organic compound featuring a fused pyrrole-pyridine core with an acetyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system facilitates selective functionalization, enabling the development of biologically active derivatives. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular framework is advantageous for structure-activity relationship (SAR) studies in drug discovery. Researchers value its versatility in constructing complex heterocyclic scaffolds, particularly in kinase inhibitor and CNS-targeted therapeutic development. The compound's purity and consistent performance make it suitable for high-precision applications in medicinal chemistry.
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone structure
1445856-03-0 structure
商品名:1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone
CAS番号:1445856-03-0
MF:C9H8N2O
メガワット:160.17262172699
MDL:MFCD22553344
CID:4781959

1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone
    • Ethanone, 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)-
    • 1-(1H-pyrrolo[3,2-b]-pyridin-5-yl)ethanone
    • 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone
    • MDL: MFCD22553344
    • インチ: 1S/C9H8N2O/c1-6(12)7-2-3-8-9(11-7)4-5-10-8/h2-5,10H,1H3
    • InChIKey: CADRXIWJQWBILA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C=CC2=C(C=CN2)N=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 45.8

1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
221666-5g
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one, 95% min
1445856-03-0 95%
5g
$5072.00 2023-09-06
Alichem
A029196337-25g
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone
1445856-03-0 95%
25g
5,539.56 USD 2021-06-01
Matrix Scientific
221666-1g
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one, 95% min
1445856-03-0 95%
1g
$1449.00 2023-09-06
Matrix Scientific
221666-500mg
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one, 95% min
1445856-03-0 95%
500mg
$840.00 2023-09-06
Alichem
A029196337-10g
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone
1445856-03-0 95%
10g
2,954.70 USD 2021-06-01
Alichem
A029196337-5g
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone
1445856-03-0 95%
5g
2,150.70 USD 2021-06-01

1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone 関連文献

1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanoneに関する追加情報

1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone: A Comprehensive Overview

1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone (CAS No. 1445856-03-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic compounds with a fused pyrrole and pyridine ring system. The presence of the ethanone group at the 5-position of the pyrrolopyridine ring introduces unique electronic and structural properties that make this compound highly versatile for various applications.

The CAS No. 1445856-03-0 identifier is a crucial reference for this compound in scientific literature and regulatory databases. It ensures that researchers and regulatory bodies can consistently identify and reference this compound across different studies and reports. The 1H-Pyrrolo[3,2-b]pyridin-5-yl moiety is a key structural feature of this compound, contributing to its aromatic stability and potential for forming hydrogen bonds or π-π interactions with other molecules.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield but also reduced the reaction time, making this compound more accessible for large-scale production. The ethanone group at the 5-position plays a pivotal role in modulating the electronic properties of the molecule, which is critical for its biological activity.

From a pharmacological perspective, 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific kinases and modulate cellular signaling pathways has been extensively investigated. Recent studies have highlighted its potential in treating cancer by targeting oncogenic kinases such as Aurora kinases and Src family kinases. The pyrrolopyridine ring system provides an ideal scaffold for further functionalization to enhance bioavailability and selectivity.

In addition to its pharmacological applications, 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone has also found utility in materials science. Its aromaticity and conjugated system make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron transport layer due to its high electron mobility and stability under ambient conditions.

The synthesis of CAS No. 1445856-03-0 involves a multi-step process that typically begins with the preparation of the pyrrolopyridine core. This is followed by functionalization at the 5-position with an ethanone group through nucleophilic substitution or coupling reactions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. Recent optimizations have focused on using environmentally friendly solvents and catalysts to align with green chemistry principles.

From an analytical standpoint, 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under different conditions. The UV-vis spectrum reveals strong absorption bands due to the conjugated π-system of the pyrrolopyridine ring, which is essential for its electronic properties.

In terms of safety considerations, CAS No. 1445856-03-0 has been evaluated for potential toxicity in vitro and in vivo models. Initial studies suggest that it exhibits low cytotoxicity against normal cells while showing selective toxicity towards cancer cells. However, further long-term studies are required to fully assess its safety profile for human use.

The development of analogs based on 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone has opened new avenues for drug discovery. By introducing substituents at different positions on the pyrrolopyridine ring or modifying the ethanone group, researchers can tailor the compound's properties for specific therapeutic applications. For instance, substituting the ethanone group with other functional groups has been explored to enhance solubility or improve binding affinity to target proteins.

In conclusion, CAS No. 1445856-03-0, or 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone, represents a valuable addition to the arsenal of compounds being investigated for their potential in medicine and materials science. Its unique chemical structure, coupled with recent advancements in synthesis and application development

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